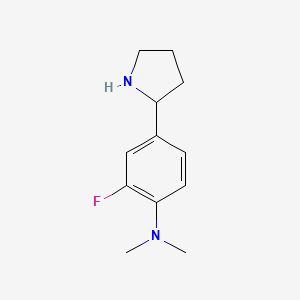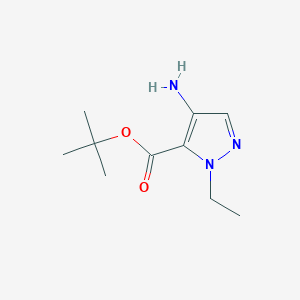
Tert-butyl 4-amino-1-ethyl-1h-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by its tert-butyl ester group, amino group, and pyrazole ring structure. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reduction of tert-butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate. This reduction can be achieved using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethanol at room temperature for about 20 hours . Another method involves passing a solution of tert-butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate through a hydrogenation apparatus at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrogenation: Palladium on activated carbon (Pd/C) and hydrogen gas.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: this compound.
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate: Similar structure but lacks the ethyl group.
Tert-butyl 5-amino-4-ethyl-1H-pyrazole-1-carboxylate: Similar structure with different substitution patterns.
Uniqueness
Tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, influencing its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
tert-butyl 4-amino-2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-13-8(7(11)6-12-13)9(14)15-10(2,3)4/h6H,5,11H2,1-4H3 |
InChI-Schlüssel |
AURPNGWLCALMCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
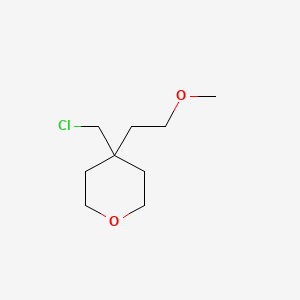
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
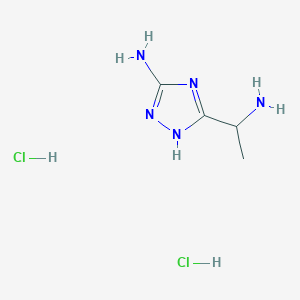
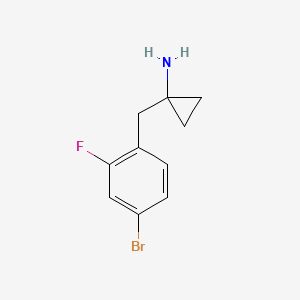

![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
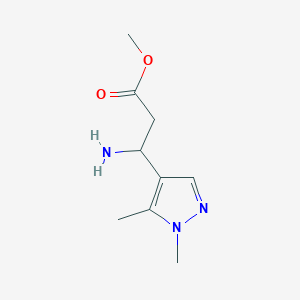

![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)


